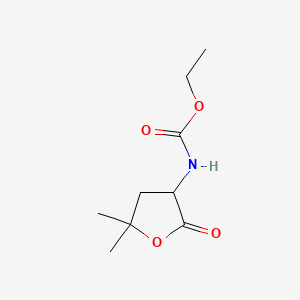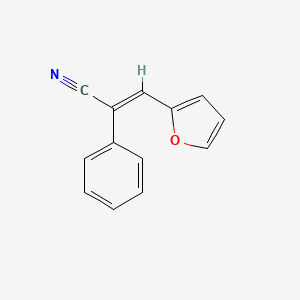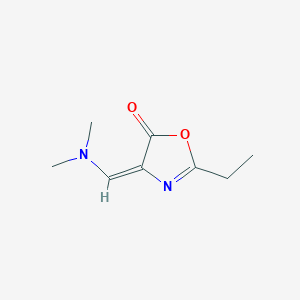
4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes an oxazole ring substituted with a dimethylamino group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with an ethyl-substituted oxazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles replace the dimethylamino moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
4-Dimethylaminophenol: An aromatic compound with both phenol and dimethylamino groups.
4-Dimethylamino-4’-nitrostilbene: A compound with a dimethylamino group and a nitro group on a stilbene backbone.
Uniqueness
4-((Dimethylamino)methylene)-2-ethyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with the dimethylamino and ethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-ethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c1-4-7-9-6(5-10(2)3)8(11)12-7/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
DYPQYTGUYATXBD-AATRIKPKSA-N |
Isomeric SMILES |
CCC1=N/C(=C/N(C)C)/C(=O)O1 |
Canonical SMILES |
CCC1=NC(=CN(C)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



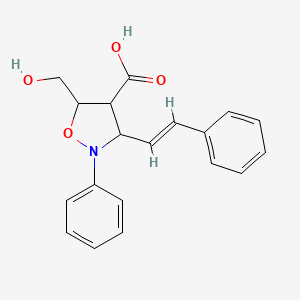
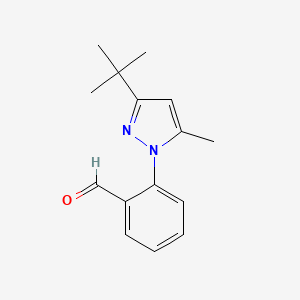
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
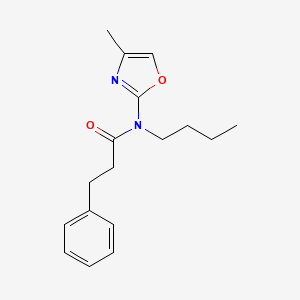

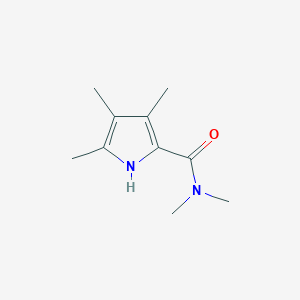
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)


